molecular formula C8H8N4O2 B6606365 9-ethyl-9H-purine-6-carboxylic acid CAS No. 2137942-88-0

9-ethyl-9H-purine-6-carboxylic acid

Cat. No.: B6606365
CAS No.: 2137942-88-0
M. Wt: 192.17 g/mol
InChI Key: IKZKLXKWWBYJHN-UHFFFAOYSA-N
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Description

9-Ethyl-9H-purine-6-carboxylic acid is a purine derivative featuring an ethyl group at the N9 position and a carboxylic acid moiety at the C6 position. Purines are critical in biological systems, serving as building blocks for DNA/RNA and participating in signaling pathways (e.g., ATP, GTP) . The ethyl substituent enhances lipophilicity compared to natural purines, while the carboxylic acid group enables salt formation, improving solubility for pharmaceutical applications.

Properties

IUPAC Name

9-ethylpurine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O2/c1-2-12-4-11-5-6(8(13)14)9-3-10-7(5)12/h3-4H,2H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKZKLXKWWBYJHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC2=C(N=CN=C21)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-ethyl-9H-purine-6-carboxylic acid typically involves the alkylation of purine derivatives. One common method is the reaction of 9H-purine-6-carboxylic acid with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the alkylation process.

Industrial Production Methods

Industrial production of 9-ethyl-9H-purine-6-carboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

9-ethyl-9H-purine-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The ethyl group or other positions on the purine ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Halogenating agents, nucleophiles, and catalysts are used to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate salts or esters, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

9-ethyl-9H-purine-6-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-ethyl-9H-purine-6-carboxylic acid involves its interaction with specific molecular targets. In medicinal applications, it may act as an inhibitor of enzymes involved in nucleic acid synthesis, such as dihydrofolate reductase (DHFR) and thymidylate synthase. By inhibiting these enzymes, the compound can disrupt DNA replication and cell proliferation, leading to its potential use as an anticancer agent .

Comparison with Similar Compounds

Substituent Variations at N9 and C6

The table below summarizes key structural analogs and their properties:

Compound Name Substituents (N9/C6) Molecular Formula Molecular Weight Key Properties/Applications Reference
9-Ethyl-9H-purine-6-carboxylic acid Ethyl / Carboxylic acid C₈H₈N₄O₂ ~192.17* Enhanced solubility via carboxylate; drug precursor [Synthesis analogs: 3, 15]
9-Methyl-9H-purine-6-carboxylic acid Methyl / Carboxylic acid C₇H₆N₄O₂ 178.15 Lower lipophilicity than ethyl analog; toxic (H302 hazard)
8,9-Dimethyl-9H-purine-6-carboxylic acid Methyl (C8, N9) / Carboxylic acid C₈H₈N₄O₂ 192.17 Steric hindrance at C8 may reduce reactivity; unconfirmed bioactivity
6-Ethoxy-9-methyl-9H-purine Methyl / Ethoxy C₈H₁₀N₄O 178.19 Ethoxy group increases stability; ester hydrolysis potential
9-Ethyl-6-hydrazinyl-9H-purine Ethyl / Hydrazinyl C₇H₁₀N₆ 178.20 Hydrazine enables nucleophilic reactions; intermediate for heterocycles

*Estimated based on methyl analog (178.15) + ethyl-methylene group (+14.02).

Biological Activity

9-Ethyl-9H-purine-6-carboxylic acid (CAS No. 2137942-88-0) is a purine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and biochemistry. This compound is structurally related to other purine analogs, which are known for their diverse pharmacological properties, including anticancer, antiviral, and antimicrobial effects.

Chemical Structure and Properties

The molecular formula of 9-ethyl-9H-purine-6-carboxylic acid is C₉H₁₁N₅O₂. Its structure consists of a purine base with an ethyl group at the C-9 position and a carboxylic acid functional group at the C-6 position. This specific modification is crucial for its biological activity.

The biological activity of 9-ethyl-9H-purine-6-carboxylic acid is primarily attributed to its ability to interact with various cellular targets, including enzymes and receptors involved in nucleic acid metabolism. It acts as an inhibitor of certain kinases and has been shown to induce apoptosis in cancer cells by disrupting cell cycle progression and promoting programmed cell death.

Anticancer Activity

Recent studies have highlighted the anticancer properties of 9-ethyl-9H-purine-6-carboxylic acid:

  • In vitro Studies : Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines, including:
    • MCF7 (breast cancer)
    • HeLa (cervical cancer)
    • PC3 (prostate cancer)
    For instance, Kode et al. demonstrated that derivatives of ethyl-substituted purines showed promising activity against cervical cancer cells with IC₅₀ values indicating effective inhibition of cell proliferation .
  • Mechanisms of Action : The compound has been shown to induce apoptosis through:
    • Activation of caspases
    • Disruption of mitochondrial membrane potential
    • Modulation of cell cycle checkpoints
    Tuncbilek et al. reported that certain derivatives induced apoptosis in liver cancer cells by targeting specific kinases .

Data Table: Biological Activity Summary

Cell Line IC₅₀ (μM) Mechanism Reference
MCF7< 5Apoptosis induction
HeLa1.84Cell cycle arrest
PC35.13Kinase inhibition
HL-601.3Apoptosis and cell cycle arrest

Case Studies

Several case studies have explored the efficacy of 9-ethyl-9H-purine-6-carboxylic acid in therapeutic applications:

  • Cervical Cancer Treatment : A study by Kode et al. focused on the effects of various ethyl-substituted purines on cervical cancer cells, demonstrating significant antiproliferative effects compared to standard treatments like cisplatin .
  • Leukemia Models : Zhao et al. investigated the compound's activity against leukemia cell lines, revealing that certain modifications enhanced its antiproliferative effects significantly, suggesting a structure-activity relationship that could guide further development .
  • Combination Therapies : The potential for combining 9-ethyl-9H-purine-6-carboxylic acid with other chemotherapeutic agents is being explored to enhance efficacy and reduce resistance in cancer therapies.

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